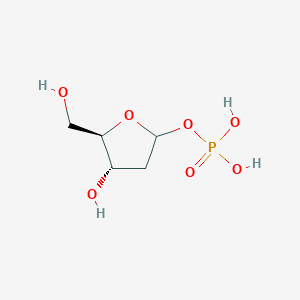
2'-Deoxyribose-1'-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxyribose-1'-phosphate is a phosphorylated derivative of deoxyribose, a five-carbon sugar molecule that plays a crucial role in the structure of DNA. This compound is involved in various biochemical pathways, particularly in the metabolism of nucleotides and nucleosides. It is a key intermediate in the salvage pathways of nucleotides, which are essential for the synthesis and repair of DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2'-Deoxyribose-1'-phosphate can be synthesized via enzymatic phosphorolysis of nucleosides such as 7-methylguanosine and 7-methyldeoxyguanosine. This method involves the use of purine nucleoside phosphorylase, which catalyzes the reaction in the presence of a phosphate donor like potassium phosphate buffer or cyclohexylammonium phosphate dibasic . The reaction typically occurs under mild conditions, such as a pH of 7.5 and room temperature.
Industrial Production Methods: Industrial production of deoxyribose 1-phosphate often employs biocatalytic processes due to their efficiency and selectivity. Enzymes like nucleoside phosphorylases and 2′-deoxyribosyltransferases are used to catalyze the formation of deoxyribose 1-phosphate from nucleosides. These processes are advantageous as they minimize the need for protection-deprotection steps and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2'-Deoxyribose-1'-phosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include enzymes like deoxyribose dehydrogenase.
Substitution: Reagents such as nucleophiles can be used under mild conditions to facilitate substitution reactions.
Major Products:
Oxidation: Acetyl coenzyme A and glyceryl-CoA are major products formed from the oxidation of deoxyribose 1-phosphate.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2'-Deoxyribose-1'-phosphate has a wide range of applications in scientific research:
Wirkmechanismus
2'-Deoxyribose-1'-phosphate exerts its effects primarily through its role in the purine and pyrimidine salvage pathways. It is generated by the action of nucleoside phosphorylases, which catalyze the reversible phosphorolysis of nucleosides to produce deoxyribose 1-phosphate and the corresponding nucleobase . This compound is then utilized in various metabolic pathways, including the synthesis of nucleotides and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Ribose 1-phosphate: Similar to deoxyribose 1-phosphate but contains an additional hydroxyl group on the ribose sugar.
Deoxyribose 5-phosphate: Another phosphorylated derivative of deoxyribose, differing in the position of the phosphate group.
Uniqueness: 2'-Deoxyribose-1'-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of deoxynucleosides. Unlike ribose 1-phosphate, it is specifically associated with DNA metabolism and repair .
Eigenschaften
CAS-Nummer |
17210-42-3 |
|---|---|
Molekularformel |
C5H11O7P |
Molekulargewicht |
214.11 g/mol |
IUPAC-Name |
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1 |
InChI-Schlüssel |
KBDKAJNTYKVSEK-PYHARJCCSA-N |
SMILES |
C1C(C(OC1OP(=O)(O)O)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O |
Kanonische SMILES |
C1C(C(OC1OP(=O)(O)O)CO)O |
Key on ui other cas no. |
17210-42-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
2-deoxy-alpha-D-ribose 1-phosphate 2-deoxyribose 1-phosphate 2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer 2-deoxyribose 1-phosphate, (beta-D-erythro)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















